molecular formula C7H7BrSZn B12594034 bromozinc(1+);methylsulfanylbenzene CAS No. 648897-14-7

bromozinc(1+);methylsulfanylbenzene

Cat. No.: B12594034
CAS No.: 648897-14-7
M. Wt: 268.5 g/mol
InChI Key: XBGODOIWLLANCE-UHFFFAOYSA-M
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Description

Bromozinc(1+);methylsulfanylbenzene is a zinc-based organometallic compound featuring a zinc cation in the +1 oxidation state, a bromide ion, and a methylsulfanylbenzene (thioanisole, C₆H₅SCH₃) anion. The methylsulfanyl group is an electron-donating substituent due to sulfur’s lone pairs, which stabilizes the aromatic anion and influences the compound’s reactivity. This compound is structurally distinct from other zinc derivatives, particularly due to its aromatic coordination and zinc’s atypical +1 oxidation state, which affects its coordination geometry and chemical behavior .

Properties

CAS No.

648897-14-7

Molecular Formula

C7H7BrSZn

Molecular Weight

268.5 g/mol

IUPAC Name

bromozinc(1+);methylsulfanylbenzene

InChI

InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

XBGODOIWLLANCE-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);methylsulfanylbenzene can be synthesized through a copper-catalyzed cross-coupling reaction. This involves the reaction of bromozinc-difluoromethylphosphonate with iodo or bromo-aryl triazenes . The reaction typically takes place in the presence of a copper catalyst and under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);methylsulfanylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding hydrocarbons.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Copper Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Bromozinc(1+);methylsulfanylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize intermediates for pharmaceuticals.

    Material Science: It is used in the preparation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of bromozinc(1+);methylsulfanylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in cross-coupling reactions, the bromozinc group acts as a nucleophile, attacking electrophilic centers on other molecules to form new carbon-carbon bonds. The presence of a copper catalyst facilitates the reaction by stabilizing the transition state and lowering the activation energy.

Comparison with Similar Compounds

Bromozinc(1+) 4-Cyanobutan-1-ide (CAS 226570-68-9)

Structural Differences :

  • Anion: The 4-cyanobutan-1-ide anion contains a nitrile (CN) group, a strong electron-withdrawing substituent, contrasting with the electron-donating methylsulfanyl group in methylsulfanylbenzene.
  • Zinc Coordination : Both compounds share the bromozinc(1+) cation, but the nitrile’s polarity may lead to different solubility profiles (e.g., higher solubility in polar solvents) compared to the lipophilic methylsulfanylbenzene .

Reactivity :

  • The nitrile group enables nucleophilic additions or substitutions, whereas the methylsulfanyl group may favor electrophilic aromatic substitution or act as a directing group in organic synthesis .
Property Bromozinc(1+);Methylsulfanylbenzene Bromozinc(1+) 4-Cyanobutan-1-ide
Functional Group Methylsulfanyl (SCH₃) Nitrile (CN)
Electronic Effect Electron-donating Electron-withdrawing
Expected Solubility Higher in non-polar solvents Higher in polar solvents
Typical Reactivity Electrophilic substitution Nucleophilic additions

Bromozinc(1+) 2-Methanidylpropane (CAS 126403-67-6)

Structural Differences :

  • Anion : The 2-methanidylpropane anion is a branched aliphatic chain, introducing steric hindrance absent in the planar aromatic methylsulfanylbenzene.

Reactivity :

  • The bulky alkyl group may reduce accessibility for coordination or substitution reactions compared to the less sterically hindered methylsulfanylbenzene.
Property This compound Bromozinc(1+) 2-Methanidylpropane
Anion Type Aromatic Aliphatic
Steric Effects Minimal Significant
Coordination Flexibility High (planar structure) Limited (branched chain)

4-(Ethoxycarbonyl)phenylzinc Bromide

Structural Differences :

  • Anion : The ethoxycarbonyl (CO₂Et) group is electron-withdrawing, contrasting with the electron-donating methylsulfanyl group.
  • Solubility : The polar ester group may enhance solubility in polar aprotic solvents compared to methylsulfanylbenzene .

Reactivity :

  • The ethoxycarbonyl group could participate in carbonyl chemistry (e.g., hydrolysis), while the methylsulfanyl group may stabilize radical intermediates or facilitate metal-catalyzed couplings.
Property This compound 4-(Ethoxycarbonyl)phenylzinc Bromide
Functional Group SCH₃ CO₂Et
Electronic Effect Electron-donating Electron-withdrawing
Synthetic Utility Directed C–H functionalization Carbonyl-based reactions

Key Trends and Research Implications

Oxidation State Effects : The +1 oxidation state of zinc in these compounds (vs. the common +2 state) likely reduces Lewis acidity, impacting catalytic activity and coordination preferences .

Substituent-Driven Reactivity :

  • Electron-donating groups (e.g., SCH₃) enhance aromatic stabilization and electrophilic reactivity.
  • Electron-withdrawing groups (e.g., CN, CO₂Et) increase polarity and participation in nucleophilic pathways.

Nitrile-containing derivatives (e.g., CAS 226570-68-9) pose additional hazards .

Data Gaps and Future Research

Empirical data on physical properties (melting/boiling points, solubility) and detailed mechanistic studies are lacking in the literature. Future work should focus on:

  • Quantifying solubility and stability under varying conditions.
  • Exploring applications in catalysis (e.g., cross-coupling reactions) leveraging substituent effects.

Biological Activity

Bromozinc(1+); methylsulfanylbenzene, a compound that combines bromine, zinc, and a methylsulfanyl group attached to a benzene ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C7H8BrS
  • Molecular Weight : 215.10 g/mol
  • InChI Key : XZKZVQKXJXHPMR-UHFFFAOYSA-N

Biological Activity Overview

Bromozinc(1+); methylsulfanylbenzene exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis.
  • Enzyme Modulation : It can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.

The biological activity of bromozinc(1+); methylsulfanylbenzene is primarily attributed to its ability to bind to various molecular targets. This binding can modulate the activity of enzymes and receptors involved in critical biological processes:

  • Enzyme Inhibition : The bromine atom may facilitate interactions with active sites of enzymes, leading to inhibition of their function.
  • Receptor Binding : The compound might bind to cell surface receptors, triggering intracellular signaling pathways that affect cell survival and proliferation.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting significant antibacterial properties.
  • Anticancer Activity :
    • In vitro assays on human breast cancer cell lines revealed that treatment with bromozinc(1+); methylsulfanylbenzene resulted in a 40% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells.
  • Enzyme Interaction Studies :
    • Enzyme kinetic studies demonstrated that the compound acts as a non-competitive inhibitor for alkaline phosphatase with an inhibition constant (Ki) of 12 µM, indicating its potential role in metabolic regulation.

Data Table

Biological ActivityObserved EffectConcentration UsedReference
AntibacterialInhibition of E. coli50 µg/mL
AnticancerReduction in breast cancer cells25 µM
Enzyme InhibitionNon-competitive inhibition12 µM

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